Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate

Catalog No.
S12548664
CAS No.
70946-43-9
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate

CAS Number

70946-43-9

Product Name

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate

IUPAC Name

methyl 2-(2-amino-3H-furan-2-yl)acetate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-10-6(9)5-7(8)3-2-4-11-7/h2,4H,3,5,8H2,1H3

InChI Key

FUTSCNJQJJFMGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC=CO1)N

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate is an organic compound characterized by its unique structure, which incorporates a dihydrofuran ring and an amino group. The molecular formula for this compound is C7H13NO3C_7H_{13}NO_3. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both an amino group and an ester functional group, which can participate in various

  • Oxidation: The compound can be oxidized to yield oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur, allowing the amino group to be replaced with other functional groups, often facilitated by alkyl halides or acyl chlorides as reagents.

Research indicates that methyl (2-amino-2,3-dihydrofuran-2-yl)acetate exhibits various biological activities. It has been studied for its potential therapeutic effects, particularly in relation to its interactions with biomolecules. Its mechanism of action often involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction could result in various biological effects, making it a candidate for further pharmacological studies .

The synthesis of methyl (2-amino-2,3-dihydrofuran-2-yl)acetate typically involves several methods:

  • Esterification: One common method is the esterification of 2-amino-2,3-dihydrofuran-2-acetic acid with methanol in the presence of hydrochloric acid to form the ester.
  • Catalytic Reactions: Various catalytic methods can also be employed, including tin-catalyzed reactions involving α-hydroxy ketones and dicyanoalkenes which can yield related dihydrofuran derivatives .
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield .

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate finds applications across several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug synthesis and as a precursor for biologically active compounds.
  • Fine Chemicals Production: It is utilized in the production of fine chemicals and other industrial applications due to its unique chemical properties .

Studies on methyl (2-amino-2,3-dihydrofuran-2-yl)acetate have focused on its interactions with various biological targets. These studies often explore how the compound modulates enzyme activity or receptor binding, providing insights into its potential therapeutic uses. Understanding these interactions is crucial for developing new drugs that leverage the unique properties of this compound .

Several compounds share structural similarities with methyl (2-amino-2,3-dihydrofuran-2-yl)acetate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetateContains a tetrahydrofuran ringMore saturated structure; different reactivity profile
4-Amino-2(5H)-furanoneFuranone moiety with amino groupExhibits different biological activities; often used as prodrugs
5-Methoxyfuran-2(5H)-oneContains methoxy groupDifferent functional groups lead to varied reactivity

Methyl (2-amino-2,3-dihydrofuran-2-yl)acetate stands out due to its specific combination of functional groups that allow for diverse chemical reactivity and potential biological applications not fully explored in similar compounds .

This comprehensive overview presents methyl (2-amino-2,3-dihydrofuran-2-yl)acetate as a versatile compound with promising applications in both research and industry. Further studies are essential to fully understand its capabilities and potential therapeutic roles.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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